molecular formula C23H28N6O2 B5507495 3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

Cat. No. B5507495
M. Wt: 420.5 g/mol
InChI Key: LGYIHPVUSGCOIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar indole derivatives involves intricate chemical processes that are key to obtaining the target compound with high purity and yield. For example, Tolga Kaptı and colleagues (2016) detailed the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclization, showcasing the complexity of synthesizing such compounds (Kaptı, Dengiz, & Balci, 2016).

Molecular Structure Analysis

The stereochemistry and molecular structure of indole derivatives provide insights into their biological activity and chemical behavior. For instance, Crabb and Mitchell (1971) analyzed the stereochemistry of pyrido[3,4-b]indole and pyrimido[3′,4′:1,2]pyrido[3,4-b]indole, revealing the significance of cis and trans-fused ring conformations in such molecules (Crabb & Mitchell, 1971).

Chemical Reactions and Properties

The reactivity and chemical properties of indole derivatives are highlighted through their interactions with various reagents. Moriya et al. (1980) discussed the preparation and reactions of 3-(aminomethylene)-3H-indoles, shedding light on the chemical versatility of the indole nucleus (Moriya, Hagio, & Yoneda, 1980).

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Indole Derivatives: The preparation of 3-(aminomethylene)-3H-indoles through the condensation of indolecarbaldehydes with secondary amines, showcasing the versatility of indole derivatives in synthetic chemistry (Moriya, Hagio, & Yoneda, 1980).
  • Heterocyclic Compound Synthesis: A study on the synthesis of novel isatin-1,2,3-triazoles appended with piperidine, morpholine, or piperazine moieties, indicating the potential for creating bioactive molecules with indole and triazole frameworks (Aouad, 2017).

Biological Activities and Applications

  • Serotonin and Dopamine Receptor Antagonism: Research on 3-(4-fluorophenyl)-1H-indoles substituted with piperazinyl motifs, demonstrating central serotonin 5-HT2 and dopamine D-2 receptor antagonism, relevant for the development of psychiatric medications (Andersen et al., 1992).
  • Antibacterial Agents: The development of piperazinyl oxazolidinone compounds with antibacterial properties against gram-positive pathogens, showcasing the therapeutic potential of piperazine derivatives (Tucker et al., 1998).
  • Cancer Treatment: Optimization of pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers, highlighting the application of these compounds in oncology (Certal et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a pharmaceutical, future research could focus on improving its efficacy, reducing its toxicity, or finding new therapeutic applications .

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-17-14-21(27-10-12-31-13-11-27)26-23(25-17)29-8-6-28(7-9-29)22(30)15-18-16-24-20-5-3-2-4-19(18)20/h2-5,14,16,24H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYIHPVUSGCOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone

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